molecular formula C18H19ClN2O4S B2735865 3-(4-chlorobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide CAS No. 1705799-42-3

3-(4-chlorobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide

Cat. No.: B2735865
CAS No.: 1705799-42-3
M. Wt: 394.87
InChI Key: XBHWAQNCAIOFFY-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The 4-chlorophenylsulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the Methoxybenzyl Group: This step might involve nucleophilic substitution reactions where the methoxybenzyl group is attached to the azetidine ring.

    Final Carboxamide Formation: The carboxamide group can be introduced through amide bond formation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions might target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while reduction could produce sulfides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving azetidine derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-1-carboxamide derivatives: Compounds with similar core structures but different substituents.

    Sulfonyl-containing compounds: Compounds with sulfonyl groups attached to aromatic rings.

    Methoxybenzyl derivatives: Compounds with methoxybenzyl groups attached to various core structures.

Uniqueness

The uniqueness of 3-(4-chlorobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-25-15-6-2-13(3-7-15)10-20-18(22)21-11-17(12-21)26(23,24)16-8-4-14(19)5-9-16/h2-9,17H,10-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHWAQNCAIOFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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